molecular formula C9H8BrN3O2 B13352575 (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime

Cat. No.: B13352575
M. Wt: 270.08 g/mol
InChI Key: PIZGCUBTKXYEPY-UUILKARUSA-N
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Description

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime (CAS: 2068065-04-1) is a pyrazolopyridine derivative characterized by a bromine atom at position 4, a methoxy group at position 6, and an oxime functional group (-CH=N-OH) derived from the aldehyde at position 2. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.08 g/mol. The compound’s Smiles notation is COc1cc(Br)c2c(C=NO)cnn2c1, reflecting its planar heterocyclic core and substituent geometry .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3/b12-4+

InChI Key

PIZGCUBTKXYEPY-UUILKARUSA-N

Isomeric SMILES

COC1=CN2C(=C(C=N2)/C=N/O)C(=C1)Br

Canonical SMILES

COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br

Origin of Product

United States

Preparation Methods

Oximation Reaction Conditions:

  • Reagents: Hydroxylamine hydrochloride, sodium acetate or pyridine as a base.
  • Solvent: Ethanol or methanol.
  • Temperature: Room temperature or slightly elevated (up to 50°C).
  • Time: Several hours to overnight.

The reaction mixture is typically stirred under the specified conditions until the reaction is complete, as monitored by TLC (Thin Layer Chromatography).

Purification and Isolation

After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered. The crude product can be purified further using recrystallization or chromatographic techniques.

Characterization

The synthesized (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime can be characterized using various analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Table: Synthesis and Characterization Summary

Compound Synthesis Method Purification Method Characterization Techniques
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Condensation reactions Recrystallization or chromatography NMR, IR, MS
This compound Oximation reaction Recrystallization or chromatography NMR, IR, MS

Research Findings and Perspectives

Pyrazolo[1,5-a]pyridines and their derivatives have been explored for various biological activities, including anti-inflammatory and anticancer properties. The synthesis of oxime derivatives can provide additional functionalities that may enhance or modify these biological activities. However, specific research on This compound is limited, suggesting a need for further investigation into its properties and potential applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the bromine and methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Functional Group Molecular Formula Molecular Weight (g/mol) Key References
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime 2068065-04-1 4-Br, 6-OMe Oxime (-CH=N-OH) C₉H₈BrN₃O₂ 270.08
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde 1207839-91-5 6-Br, 4-OMe Aldehyde (-CHO) C₉H₇BrN₂O₂ 255.07
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 1207557-35-4 4-Br, 6-OMe Ester (-COOEt) C₁₁H₁₁BrN₂O₃ 299.12
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde 2795141-85-2 6-Br, 4-F Aldehyde (-CHO) C₈H₄BrFN₂O 243.04
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile 2068065-05-2 4-Br, 6-OH Nitrile (-CN) C₈H₄BrN₃O 254.04
Key Observations:

Fluorine substitution at position 4 (as in 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde) introduces a smaller, electronegative group, likely affecting dipole moments and binding affinity .

Nitrile-containing analogs (e.g., 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile) exhibit higher polarity and rigidity due to the sp-hybridized carbon, which may influence pharmacokinetic properties .

Physicochemical and Spectral Properties

Solubility and Stability:
  • The oxime group may improve aqueous solubility compared to ester or nitrile analogs due to its polar -N-OH moiety.
  • Ethyl ester derivatives (e.g., CAS 1207557-35-4) are lipophilic, favoring membrane permeability but requiring formulation aids for aqueous delivery .
Spectroscopic Data:
  • IR Spectroscopy :
    • The target compound’s oxime group is expected to show N-O stretching near 950–1000 cm⁻¹ and O-H stretching around 3200–3400 cm⁻¹ , distinct from ester carbonyl peaks (~1710 cm⁻¹) in analogs like CAS 1207557-35-4 .
  • NMR :
    • The aldehyde proton in 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde resonates near δ 10.1 ppm , whereas the oxime proton in the target compound would appear as a broad singlet near δ 8.5–9.0 ppm .

Biological Activity

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7BrN2O
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1207839-91-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antituberculosis Activity :
    • A series of pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) ranging from less than 0.002 to 0.381 μg/mL against susceptible strains and up to 0.465 μg/mL against resistant strains .
  • Anti-inflammatory Properties :
    • Compounds within the pyrazolo series have shown promising anti-inflammatory effects. For instance, certain derivatives demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity, indicating their potential as anti-inflammatory agents .
  • Enzymatic Inhibition :
    • Pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors for various enzymes, contributing to their anticancer and anti-inflammatory activities. The binding affinity for specific targets such as mitogen-activated protein kinases (MAPKs) has been established through molecular modeling studies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntituberculosisPotent against drug-susceptible and resistant Mtb strains
Anti-inflammatoryInhibits NF-κB/AP-1 signaling pathway
Enzymatic inhibitionSelective inhibitors for MAPKs; potential anticancer properties

Case Study: Antituberculosis Efficacy

In a study aimed at developing new antituberculosis agents, various pyrazolo[1,5-a]pyridine derivatives were synthesized. Among these, compounds with specific substitutions showed enhanced potency against both drug-susceptible and resistant strains of Mtb. The structural modifications were crucial in optimizing their pharmacokinetic profiles and reducing cytotoxicity against human cell lines .

Case Study: Anti-inflammatory Mechanism

The anti-inflammatory potential of pyrazolo derivatives was assessed through in vitro assays where compounds were tested for their ability to inhibit LPS-induced inflammatory responses in macrophage cell lines. The results indicated that certain compounds significantly reduced pro-inflammatory cytokine production, showcasing their therapeutic potential in managing inflammatory diseases .

Q & A

Basic: What synthetic methodologies are employed to prepare (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime?

Methodological Answer:
The synthesis involves three key steps:

Core Structure Formation : Start with a Vilsmeier-Haack reaction to introduce the aldehyde group onto the pyrazolo[1,5-a]pyridine scaffold, as demonstrated in imidazo[1,5-a]pyridine derivatives .

Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in DMF, achieving regioselectivity influenced by the methoxy group’s electron-donating effects .

Oxime Formation : React the aldehyde intermediate with hydroxylamine hydrochloride under mild acidic or basic conditions (e.g., ethanol/water with NaOH), favoring the (E)-isomer via kinetic control .

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